molecular formula C25H31N5O4S B2415267 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone CAS No. 1021250-32-7

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No. B2415267
CAS RN: 1021250-32-7
M. Wt: 497.61
InChI Key: WMTMMPLSHHBIBO-UHFFFAOYSA-N
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Description

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H31N5O4S and its molecular weight is 497.61. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Analogues and Structural Analysis

Research on isomorphous methyl- and chloro-substituted heterocyclic analogues, such as 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, has shown that these compounds obey the chlorine-methyl exchange rule. The studies on these structures reveal extensive disorder, highlighting the challenges in automatically detecting isomorphism in data-mining procedures due to such disorder. This area of research is crucial for understanding the structural properties and potential applications of complex heterocyclic compounds in materials science and crystallography (Rajni Swamy et al., 2013).

Antifungal and Antimicrobial Activities

Compounds like (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives have been synthesized and found to have promising effects on antifungal activity. The presence of specific substituents like 4-chlorophenyl and 4-methoxyphenyl enhances the antifungal properties of these compounds. This research is significant for the development of new antifungal agents, which is essential for addressing fungal resistance issues in medical and agricultural applications (Hong-Shui Lv et al., 2013).

Corrosion Inhibition

Research on pyrazole derivatives, including those with pyridinyl methanone functionalities, has explored their use as corrosion inhibitors for metals such as mild steel in acidic environments. The studies demonstrate that these compounds can effectively protect metal surfaces from corrosion, making them valuable for industrial applications where metal preservation is critical (M. Yadav et al., 2015).

Synthesis and Molecular Docking for Biological Activities

The synthesis of novel compounds with pyrazole moieties, including those with pyridin-4-yl methanone groups, has been carried out to evaluate their biological activities, such as antimicrobial and anticancer properties. Molecular docking studies are used to understand the interaction of these compounds with biological targets, aiding in the design of drugs with improved efficacy and specificity (Kanubhai D. Katariya et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . By binding to these channels, it increases their activity, allowing more potassium ions to enter the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-ethylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4S/c1-4-28-10-12-29(13-11-28)25(31)21-15-22(18-5-7-20(34-3)8-6-18)26-24-23(21)17(2)27-30(24)19-9-14-35(32,33)16-19/h5-8,15,19H,4,9-14,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTMMPLSHHBIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.